Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate
Overview
Description
Preparation Methods
The synthesis of Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate typically involves the reaction of 2,5-dibenzyloxybenzyl chloride with dimethyl phosphite under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography
Chemical Reactions Analysis
Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Proteomics: This compound is used in the study of protein structures and functions.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In proteomics, it can interact with proteins to help elucidate their structures and functions .
Comparison with Similar Compounds
Similar compounds to Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate include:
- Dimethyl [(2,4-Dibenzyloxy)phenylmethyl]phosphonate
- Dimethyl [(3,5-Dibenzyloxy)phenylmethyl]phosphonate
- Dimethyl [(2,5-Dimethoxy)phenylmethyl]phosphonate
These compounds share similar structures but differ in the positions or types of substituents on the aromatic ring. The unique positioning of the dibenzyloxy groups in this compound makes it particularly useful for specific synthetic applications .
Properties
IUPAC Name |
2-(dimethoxyphosphorylmethyl)-1,4-bis(phenylmethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25O5P/c1-25-29(24,26-2)18-21-15-22(27-16-19-9-5-3-6-10-19)13-14-23(21)28-17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZZTJXQSSAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434389 | |
Record name | Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135203-64-4 | |
Record name | Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.